{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Brand Name: Vulcanchem
CAS No.: 120368-15-2
VCID: VC7810458
InChI: InChI=1S/C11H14O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,12H,1,7-8H2,2H3
SMILES: CC(=C)COC1=CC=CC=C1CO
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol

CAS No.: 120368-15-2

Cat. No.: VC7810458

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol - 120368-15-2

Specification

CAS No. 120368-15-2
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name [2-(2-methylprop-2-enoxy)phenyl]methanol
Standard InChI InChI=1S/C11H14O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,12H,1,7-8H2,2H3
Standard InChI Key HFMKOOQASWJEIH-UHFFFAOYSA-N
SMILES CC(=C)COC1=CC=CC=C1CO
Canonical SMILES CC(=C)COC1=CC=CC=C1CO

Introduction

Structural and Molecular Characteristics

{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (IUPAC name: [2-(2-methylprop-2-enoxy)phenyl]methanol) belongs to the class of allyl ether-substituted benzyl alcohols. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol . The compound’s structure features:

  • A phenyl ring with a hydroxymethyl (-CH₂OH) group at the 1-position.

  • A methacryloyloxy (-O-C(CH₂)=CH₂) group at the 2-position.

This ortho substitution creates steric hindrance between the bulky methacryloyloxy group and the hydroxymethyl moiety, potentially influencing its conformational stability and reactivity compared to the para-substituted analog .

Synthetic Strategies and Challenges

Laboratory-Scale Synthesis

While no direct synthesis reports for the 2-substituted isomer exist, analogous methods for the para-substituted compound suggest plausible routes:

  • Etherification of 2-hydroxybenzyl alcohol with 2-methyl-2-propen-1-ol (methallyl alcohol) under acid catalysis.

  • Protection-deprotection strategies to selectively functionalize the hydroxyl groups.

A hypothetical reaction scheme is:

2-Hydroxybenzyl alcohol+Methallyl bromideBasePolar aprotic solvent2-[(2-Methyl-2-propen-1-yl)oxy]phenylmethanol\text{2-Hydroxybenzyl alcohol} + \text{Methallyl bromide} \xrightarrow[\text{Base}]{\text{Polar aprotic solvent}} \text{{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol}

Key variables:

  • Catalyst: K₂CO₃ or NaOH.

  • Solvent: DMF or acetone.

  • Temperature: 60–80°C for 12–24 hours .

Industrial Production Considerations

Scalable synthesis would require optimizing:

  • Continuous flow reactors to manage exothermic etherification reactions.

  • Green chemistry principles to minimize waste, leveraging biocatalysts or recyclable solvents.

Biological and Pharmacological Implications

While direct studies on the 2-substituted isomer are lacking, para-substituted analogs exhibit notable bioactivities:

Antimicrobial Properties

  • Mechanism: Disruption of microbial cell membranes via hydrophobic interactions .

  • Efficacy: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-Inflammatory Activity

  • Target: Inhibition of COX-2 and NF-κB pathways.

  • In vivo results: 40–50% reduction in paw edema (rat model, 10 mg/kg dose) .

Industrial and Material Science Applications

Monomers for Specialty Polymers

  • Photocurable resins: Rapid polymerization under UV light for 3D printing.

  • Adhesives: Enhanced thermal stability (Tg > 120°C) due to rigid phenyl groups .

Surface Modification Agents

  • Self-assembled monolayers (SAMs): Improves hydrophobicity of metal oxides.

  • Ligand design: Chelates transition metals for catalytic applications.

Comparison with Structural Analogs

Property{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (2-isomer){4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (4-isomer)
Steric hindranceHigh (ortho substitution)Low (para substitution)
SolubilityModerate in polar aprotic solventsHigh in THF, DMSO
Polymerization rateSlower due to steric effectsFaster (unhindered allyl group)
BioactivityHypothesized higher membrane permeabilityConfirmed antimicrobial/anti-inflammatory effects

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